Cas no 1000341-85-4 (4-Bromo-3-iodo-5-azaindole)
4-Bromo-3-iodo-5-azaindole Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine
- 4-Bromo-3-iodo-5-azaindole
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- Inchi: InChI=1S/C7H4BrIN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H
- InChI Key: ZKOMIJRCTWMILJ-UHFFFAOYSA-N
- SMILES: C1=C2C(=C(Br)N=C1)C(=CN2)I
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
4-Bromo-3-iodo-5-azaindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM149483-1g |
4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine |
1000341-85-4 | 95% | 1g |
$426 | 2021-06-09 | |
| TRC | B680970-1mg |
4-Bromo-3-iodo-5-azaindole |
1000341-85-4 | 1mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B680970-2mg |
4-Bromo-3-iodo-5-azaindole |
1000341-85-4 | 2mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B680970-10mg |
4-Bromo-3-iodo-5-azaindole |
1000341-85-4 | 10mg |
$ 160.00 | 2022-06-01 | ||
| Chemenu | CM149483-1g |
4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine |
1000341-85-4 | 95%+ | 1g |
$558 | 2023-02-19 | |
| Alichem | A029188204-5g |
4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine |
1000341-85-4 | 95% | 5g |
$1768.80 | 2023-09-04 | |
| Alichem | A029188204-10g |
4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine |
1000341-85-4 | 95% | 10g |
$2412.00 | 2023-09-04 | |
| Alichem | A029188204-25g |
4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine |
1000341-85-4 | 95% | 25g |
$4140.60 | 2023-09-04 | |
| Ambeed | A409688-1g |
4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine |
1000341-85-4 | 95+% | 1g |
$490.0 | 2024-04-26 |
4-Bromo-3-iodo-5-azaindole Suppliers
4-Bromo-3-iodo-5-azaindole Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 4-Bromo-3-iodo-5-azaindole
Recent Advances in the Application of 4-Bromo-3-iodo-5-azaindole (CAS: 1000341-85-4) in Chemical Biology and Drug Discovery
4-Bromo-3-iodo-5-azaindole (CAS: 1000341-85-4) has emerged as a versatile scaffold in chemical biology and medicinal chemistry due to its unique structural features and reactivity. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel heterocyclic compounds with significant biological activities. This research brief consolidates the latest findings on the applications, synthetic methodologies, and pharmacological properties of this compound, providing insights into its growing importance in drug discovery pipelines.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-Bromo-3-iodo-5-azaindole as a precursor for the development of kinase inhibitors. The researchers utilized palladium-catalyzed cross-coupling reactions to functionalize the compound, creating a library of derivatives that showed promising activity against JAK2 and FLT3 kinases, which are important targets in hematological malignancies. The study reported IC50 values in the nanomolar range for several optimized compounds, suggesting potential for further development as anticancer agents.
In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) described the synthesis of novel 5-azaindole-based antibacterial agents using 4-Bromo-3-iodo-5-azaindole as the starting material. The modified compounds exhibited potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. The study also provided structural-activity relationship (SAR) data that could guide future optimization of this class of antibiotics.
The compound's unique halogen substitution pattern has also attracted attention in materials science applications. A 2024 Nature Communications paper reported the use of 4-Bromo-3-iodo-5-azaindole in the synthesis of organic semiconductors for optoelectronic devices. The researchers found that the bromo-iodo substitution facilitated controlled polymerization while maintaining desirable electronic properties, opening new possibilities for the development of organic light-emitting diodes (OLEDs) with improved performance characteristics.
From a synthetic chemistry perspective, recent advances in transition metal-catalyzed reactions have expanded the utility of 4-Bromo-3-iodo-5-azaindole. A 2023 ACS Catalysis publication detailed a novel copper-catalyzed amination protocol that enables efficient functionalization of the azaindole core under mild conditions. This methodology significantly improves the synthetic accessibility of diverse 5-azaindole derivatives, which could accelerate drug discovery efforts targeting this privileged scaffold.
In conclusion, 4-Bromo-3-iodo-5-azaindole (CAS: 1000341-85-4) continues to demonstrate broad utility across multiple research domains. Its applications span from medicinal chemistry to materials science, with recent studies highlighting its potential in developing novel therapeutics for challenging disease targets. The compound's versatility as a synthetic intermediate, combined with the biological relevance of the 5-azaindole core, positions it as an important building block in contemporary chemical biology research. Future studies are expected to further explore its applications in targeted drug delivery systems and as a probe for studying protein-ligand interactions.
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